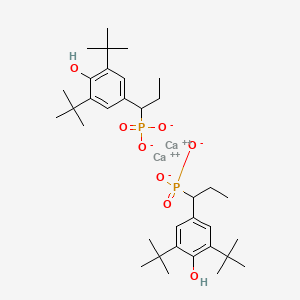
















|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[C:7](CCC(OCCCCCCCCCCCCCCCCCC)=O)[CH:8]=[C:9]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:10]=1[OH:11])([CH3:4])([CH3:3])[CH3:2].C(C1C=C(C)C(CN2C(=O)N(CC3[C:61](C)=[CH:60][C:59]([C:63]([CH3:66])([CH3:65])[CH3:64])=[C:58]([OH:67])C=3C)C(=O)N(CC3C(C)=CC(C(C)(C)C)=C(O)C=3C)C2=O)=C(C)C=1O)(C)(C)C.[CH3:90][C:91]1[CH:96]=[C:95]([C:97]([CH3:100])([CH3:99])[CH3:98])[C:94]([OH:101])=[CH:93][CH:92]=1.C([O-])(=O)[C:103]1[CH:111]=[CH:110][C:106]([C:107]([O-])=O)=[CH:105][CH:104]=1.[CH3:114][CH2:115][CH3:116].C(C(P(=O)([O-])[O-])C1C=[C:124]([C:126]([CH3:129])([CH3:128])[CH3:127])[C:123](O)=C(C(C)(C)C)C=1)C.C([CH:141](P(=O)([O-])[O-])[C:142]1[CH:147]=C(C(C)(C)C)C(O)=C(C(C)(C)C)[CH:143]=1)C.[Ca+2].[Ca+2].[C:163](C1C=C(C=C(C(C)(C)C)C=1O)CCC(NNC(=O)CCC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)=O)(C)(C)C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:114][C:115]1[C:105]([CH2:104][C:7]2[CH:6]=[C:5]([C:1]([CH3:3])([CH3:4])[CH3:2])[C:10]([OH:11])=[C:9]([C:12]([CH3:13])([CH3:14])[CH3:15])[CH:8]=2)=[C:106]([CH3:107])[C:110]([CH2:90][C:91]2[CH:92]=[C:93]([C:142]([CH3:147])([CH3:143])[CH3:141])[C:94]([OH:101])=[C:95]([C:97]([CH3:98])([CH3:100])[CH3:99])[CH:96]=2)=[C:111]([CH3:103])[C:116]=1[CH2:163][C:61]1[CH:60]=[C:59]([C:63]([CH3:65])([CH3:66])[CH3:64])[C:58]([OH:67])=[C:124]([C:126]([CH3:129])([CH3:127])[CH3:128])[CH:123]=1 |f:2.3,5.6.7.8,^1:206,208,227,246|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)CCC(=O)OCCCCCCCCCCCCCCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C=1C=C(CCC(=O)NNC(CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)C=C(C1O)C(C)(C)C
|
|
Name
|
2,2'-oxamidobis-[ethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
|
Name
|
methylene (3,5-di-tert-butyl-4-hydroxyhydrocinnamate] methane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
tris[3,5-di-t-butyl-4-hydroxybenzyl)isocyanurate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
3,5-di-tert-butyl-4-hydroxyhydrocinnamic acid triester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=C(CN2C(N(C(N(C2=O)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)=O)CC2=C(C(=C(C=C2C)C(C)(C)C)O)C)=O)C(=C1)C)C)O
|
|
Name
|
bis-[3,3-bis(4'-hydroxy-3'tert-butyl-phenyl)-butanoic acid]-glycolester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
4-methyl-6-tertiary-butyl-phenol terephthalate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(C(=C1)C(C)(C)C)O.C(C1=CC=C(C(=O)[O-])C=C1)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P([O-])([O-])=O.C(C)C(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)P([O-])([O-])=O.[Ca+2].[Ca+2]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1=C(C(=C(C(=C1CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |